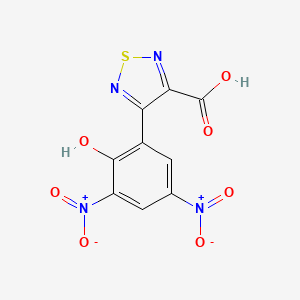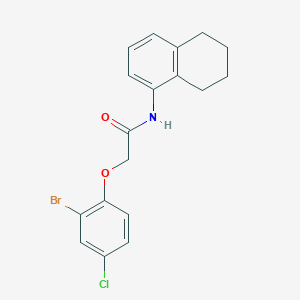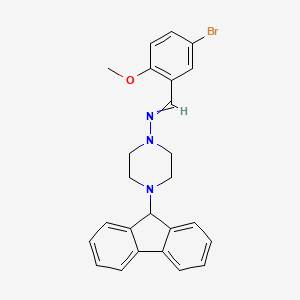![molecular formula C17H23N3O B4732324 4-butyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4732324.png)
4-butyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide
Descripción general
Descripción
4-butyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a synthetic organic compound that features a benzamide core with a butyl group and an imidazole ring attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as glyoxal and ammonia, under controlled conditions.
Attachment of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with an amine.
Coupling Reactions: The final step involves coupling the imidazole ring with the benzamide core through appropriate linkers, such as propyl groups, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-butyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
4-butyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-butyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the benzamide core can interact with protein targets, modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
1-Butylimidazolium-3-(N-butanesulfonate): Similar structure but with a sulfonate group instead of a benzamide core.
4-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide: Similar structure but with a tert-butyl group instead of a butyl group.
Uniqueness
4-butyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
4-butyl-N-(3-imidazol-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-2-3-5-15-6-8-16(9-7-15)17(21)19-10-4-12-20-13-11-18-14-20/h6-9,11,13-14H,2-5,10,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSMMHNSTHRHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-({4-[(4-Tert-butylphenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B4732241.png)

![9-(TERT-BUTYL)-2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4732264.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4732272.png)
![1-[(4-tert-butylbenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4732278.png)
![1-(4-Fluorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea](/img/structure/B4732279.png)

![N-(4-ethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4732308.png)
![N-(2-methyl-4-nitrophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4732310.png)

![2-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-nitrobenzamide](/img/structure/B4732318.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4732322.png)
![1-{2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}-2,3-DIHYDRO-1H-INDOLE](/img/structure/B4732334.png)
